molecular formula C14H15ClN2O3 B2806190 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea CAS No. 1798660-30-6

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea

Cat. No. B2806190
CAS RN: 1798660-30-6
M. Wt: 294.74
InChI Key: DYUCCYHTPYDGKD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

The structurally similar compound "1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea" has been explored for its efficacy as a corrosion inhibitor for mild steel in hydrochloric acid solutions. This research highlights the potential of chlorophenyl urea derivatives in protecting metals from corrosion, a crucial aspect in extending the lifespan of metal structures and components in acidic environments. The effectiveness of these compounds is attributed to their ability to form a protective adsorbed layer on metal surfaces, mitigating the corrosive impact of the acidic medium (Bahrami & Hosseini, 2012).

Anticancer Activity

The synthesis and biological evaluation of urea derivatives, including those similar to the query compound, have shown significant anticancer activities. These compounds are designed to target and inhibit specific cancer cell lines, demonstrating the versatility of urea derivatives as potential anticancer agents. The research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives reveals their potential as potent inhibitors for various cancer types, suggesting a promising avenue for the development of new anticancer drugs (Jian Feng et al., 2020).

Antioxidant and Bioactivity

The exploration of urea derivatives in the context of antioxidant activity and bioactivity further extends the scientific applications of compounds like "1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea". Studies on new thiazole analogues with urea, thiourea, and selenourea functionality have highlighted their potential as potent antioxidant agents, showing effectiveness in scavenging free radicals and providing a foundation for the development of novel antioxidants (M. V. Bhaskara Reddy et al., 2015).

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of urea have been utilized for the synthesis of deuterium-labeled compounds, serving as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. This application is crucial for the accurate and precise measurement of drug concentrations in pharmacokinetic studies, thereby enhancing the reliability of drug monitoring and research (D. Liang et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-19-13(12-7-4-8-20-12)9-16-14(18)17-11-6-3-2-5-10(11)15/h2-8,13H,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUCCYHTPYDGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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